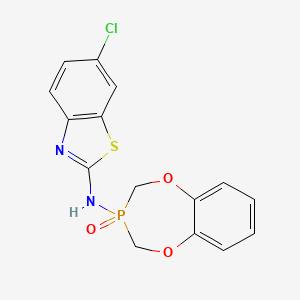
6-chloro-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine is a complex organic compound that features a benzothiazole ring and a benzodioxaphosphepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine typically involves multiple steps:
Formation of the Benzodioxaphosphepin Moiety: This step involves the reaction of a suitable dihydroxy compound with a phosphorus-containing reagent under controlled conditions to form the benzodioxaphosphepin ring.
Coupling with Benzothiazole: The final step involves coupling the benzodioxaphosphepin intermediate with a benzothiazole derivative under conditions that promote the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus atom, leading to the formation of various oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphine oxides, while substitution reactions can produce a range of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar phosphorus-containing heterocycles.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biological pathways involving phosphorus chemistry.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that are crucial for the compound’s biological activity. The benzothiazole ring and the phosphorus-containing moiety play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1,3-benzothiazol-2-amine: Lacks the benzodioxaphosphepin moiety but shares the benzothiazole core.
N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine: Similar structure but without the chlorine atom.
Uniqueness
The uniqueness of 6-chloro-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine lies in its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H12ClN2O3PS |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
6-chloro-N-(3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H12ClN2O3PS/c16-10-5-6-11-14(7-10)23-15(17-11)18-22(19)8-20-12-3-1-2-4-13(12)21-9-22/h1-7H,8-9H2,(H,17,18,19) |
InChI Key |
MAWYEQIVXZCLOT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC=C2OCP1(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B15020892.png)
![1-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]naphthalen-2-ol](/img/structure/B15020903.png)
![4-amino-6-(4-bromophenyl)-8-thia-3,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,15-hexaene-5-carbonitrile](/img/structure/B15020907.png)
![N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B15020914.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-methylpropanehydrazide](/img/structure/B15020919.png)
![N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B15020927.png)
![2-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15020933.png)
![N'-[(E)-(2-Hydroxy-3-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15020945.png)
![6-methyl-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B15020946.png)
![5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one](/img/structure/B15020954.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B15020967.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B15020970.png)
![2-[3-Butyl-5-(6-ethoxy-1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B15020971.png)
![4-(2-fluorophenyl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15020985.png)
